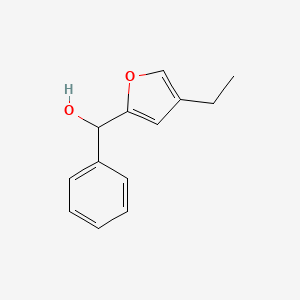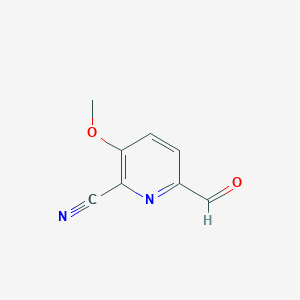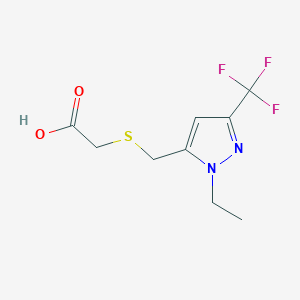
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a 2,4-dichlorobenzyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps. One common method starts with the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation to produce 2,4-dichlorobenzyl chloride . This intermediate is then reacted with thiomorpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and ammoxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H11Cl2NO3S |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
6-[(2,4-dichlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2NO3S/c13-7-2-1-6(8(14)4-7)3-10-11(16)15-9(5-19-10)12(17)18/h1-2,4,9-10H,3,5H2,(H,15,16)(H,17,18) |
Clé InChI |
QGKFMAHNKFCGEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



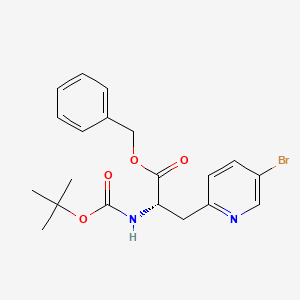

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
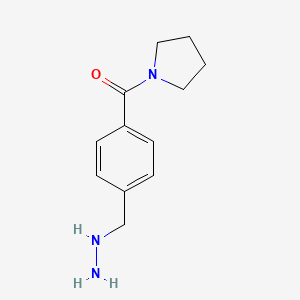
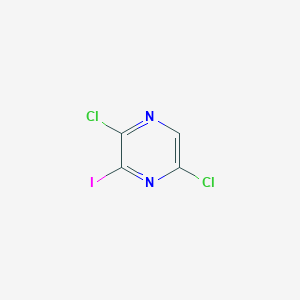
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
